Methyl methoxy-ox-ethyl-phthalate
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Overview
Description
Methyl methoxy-ox-ethyl-phthalate: is a chemical compound that belongs to the class of phthalates, which are esters of phthalic acid. Phthalates are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is specifically known for its applications in various industrial processes and products.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carbonylation Method: This method involves using dimethoxymethane as a raw material and carbon monoxide, formic acid, or methyl formate as carbonyl sources.
Substitution Method: Sodium methoxide and chloroacetic acid are used as raw materials.
Oxidation Method: Ethylene glycol monomethyl ether is oxidized to obtain methoxyacetic acid, which is then esterified to produce methyl methoxyacetate.
Industrial Production Methods: Industrial production of methyl methoxy-ox-ethyl-phthalate typically involves large-scale synthesis using the above methods, with optimized reaction conditions to ensure high yield and purity. The processes are carried out in controlled environments to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl methoxy-ox-ethyl-phthalate can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidation products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Methoxy anion (CH3O−) and other nucleophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl methoxy-ox-ethyl-phthalate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl methoxy-ox-ethyl-phthalate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Bis(2-methoxyethyl) phthalate: This compound has similar structural features and applications as a plasticizer.
Di(2-ethylhexyl) phthalate: Another commonly used phthalate with similar properties but different molecular structure.
Uniqueness: Methyl methoxy-ox-ethyl-phthalate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and ox-ethyl groups differentiate it from other phthalates, influencing its interactions with various molecular targets and its applications in different fields.
Properties
CAS No. |
53161-30-1 |
---|---|
Molecular Formula |
C12H12O6 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
2-O-(2-methoxy-2-oxoethyl) 1-O-methyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H12O6/c1-16-10(13)7-18-12(15)9-6-4-3-5-8(9)11(14)17-2/h3-6H,7H2,1-2H3 |
InChI Key |
UMKBFKKOMYVTDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC(=O)C1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
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